molecular formula C19H18ClN3O6 B11105052 N-(2-{2-[(E)-1-(6-Chloro-1,3-benzodioxol-5-YL)methylidene]hydrazino}-2-oxoethyl)-3,4-dimethoxybenzamide

N-(2-{2-[(E)-1-(6-Chloro-1,3-benzodioxol-5-YL)methylidene]hydrazino}-2-oxoethyl)-3,4-dimethoxybenzamide

Cat. No.: B11105052
M. Wt: 419.8 g/mol
InChI Key: LGBXTMBAJUZKPT-GZIVZEMBSA-N
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Description

N-(2-{2-[(E)-1-(6-Chloro-1,3-benzodioxol-5-YL)methylidene]hydrazino}-2-oxoethyl)-3,4-dimethoxybenzamide is a complex organic compound featuring a benzodioxole moiety, a hydrazone linkage, and a dimethoxybenzamide group

Preparation Methods

The synthesis of N-(2-{2-[(E)-1-(6-Chloro-1,3-benzodioxol-5-YL)methylidene]hydrazino}-2-oxoethyl)-3,4-dimethoxybenzamide typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with chloroacetic acid under acidic conditions.

    Hydrazone Formation: The benzodioxole aldehyde is reacted with hydrazine derivatives to form the hydrazone linkage.

    Amide Bond Formation: The final step involves the coupling of the hydrazone intermediate with 3,4-dimethoxybenzoic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of automated synthesizers and high-throughput screening techniques.

Chemical Reactions Analysis

N-(2-{2-[(E)-1-(6-Chloro-1,3-benzodioxol-5-YL)methylidene]hydrazino}-2-oxoethyl)-3,4-dimethoxybenzamide can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the hydrazone linkage to hydrazine or amine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially in the presence of halogens or nitro groups, using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Scientific Research Applications

N-(2-{2-[(E)-1-(6-Chloro-1,3-benzodioxol-5-YL)methylidene]hydrazino}-2-oxoethyl)-3,4-dimethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-{2-[(E)-1-(6-Chloro-1,3-benzodioxol-5-YL)methylidene]hydrazino}-2-oxoethyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

N-(2-{2-[(E)-1-(6-Chloro-1,3-benzodioxol-5-YL)methylidene]hydrazino}-2-oxoethyl)-3,4-dimethoxybenzamide can be compared with other similar compounds:

Properties

Molecular Formula

C19H18ClN3O6

Molecular Weight

419.8 g/mol

IUPAC Name

N-[2-[(2E)-2-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl]-2-oxoethyl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C19H18ClN3O6/c1-26-14-4-3-11(5-15(14)27-2)19(25)21-9-18(24)23-22-8-12-6-16-17(7-13(12)20)29-10-28-16/h3-8H,9-10H2,1-2H3,(H,21,25)(H,23,24)/b22-8+

InChI Key

LGBXTMBAJUZKPT-GZIVZEMBSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC3=C(C=C2Cl)OCO3)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC(=O)NN=CC2=CC3=C(C=C2Cl)OCO3)OC

Origin of Product

United States

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